molecular formula C12H21NO2 B13111091 tert-Butyl 8-azabicyclo[3.2.1]octane-3-carboxylate

tert-Butyl 8-azabicyclo[3.2.1]octane-3-carboxylate

Cat. No.: B13111091
M. Wt: 211.30 g/mol
InChI Key: PNZYCWNODZVYKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 8-azabicyclo[3.2.1]octane-3-carboxylate is a versatile chemical building block that provides researchers with direct access to the privileged 8-azabicyclo[3.2.1]octane architecture. This nitrogen-containing bicyclic scaffold is the fundamental core of the tropane alkaloid family, a class of natural products known for a wide spectrum of biological activities . The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen offers robust stability for synthetic manipulations while allowing for facile deprotection under mild acidic conditions to reveal the secondary amine, a key pharmacophore for further derivatization. In pharmaceutical research, this compound serves as a critical intermediate for constructing more complex molecules. The 8-azabicyclo[3.2.1]octane structure is a sought-after motif in drug discovery, exemplified by its application in the synthesis of compounds investigated as mu opioid receptor antagonists . Such antagonists are relevant for the potential treatment of conditions like opioid-induced constipation and postoperative ileus . Furthermore, analogs of this scaffold are extensively studied in neuroscience for their interaction with monoamine neurotransmitter systems, including the dopamine (DAT) and serotonin (SERT) transporters, which are primary targets for understanding and treating substance abuse and central nervous system disorders . The value of this reagent lies in its ability to expedite the enantioselective construction of the tropane framework, enabling the exploration of structure-activity relationships and the development of novel therapeutic candidates .

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

tert-butyl 8-azabicyclo[3.2.1]octane-3-carboxylate

InChI

InChI=1S/C12H21NO2/c1-12(2,3)15-11(14)8-6-9-4-5-10(7-8)13-9/h8-10,13H,4-7H2,1-3H3

InChI Key

PNZYCWNODZVYKN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CC2CCC(C1)N2

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of Key Intermediate (Compound 1 to Compound 2)

  • Starting Material: Adipic acid is converted to adipoyl chloride by reaction with thionyl chloride (molar ratio adipic acid:thionyl chloride = 1:2–4).
  • Bromination: The adipoyl chloride undergoes bromination at positions 2 and 5 using bromine or N-bromosuccinimide (NBS) at 80–90 °C for 1–6 hours.
  • Esterification: The brominated intermediate is esterified with an alcohol reagent to form compound 1.
  • Ring Closure: Compound 1 is reacted with benzylamine under alkaline conditions (using bases such as sodium carbonate, potassium carbonate, or potassium tert-butoxide) in solvents like toluene, tetrahydrofuran (THF), or ethyl acetate.
  • Hydrolysis: Acidic hydrolysis (using hydrochloric acid, sulfuric acid, or trifluoroacetic acid) follows to yield compound 2.

Step 2: Formation of Internal Anhydride and Monoamide (Compound 2 to Compound 3)

  • Anhydride Formation: Compound 2 is cyclized under anhydride-forming conditions to produce an internal anhydride.
  • Ring Opening: The anhydride ring is opened by treatment with aqueous ammonia to form a monoamide intermediate.
  • Ring Closure by CDI: Carbonyldiimidazole (CDI) is used to close the ring, forming compound 3.
  • Solvents: Dichloromethane, chloroform, or THF are used for ring-opening; THF, diethyl ether, or toluene are used for ring-closing steps.

Step 3: Reduction, Protection, and Deprotection to Final Product

  • Reduction: Compound 3 is reduced using lithium aluminum hydride, sodium borohydride, or red aluminum reagents.
  • Protection: The amino group is protected by Boc (tert-butoxycarbonyl) group.
  • Benzyl Removal: Catalytic hydrogenation over palladium on carbon (Pd/C) removes the benzyl protecting group.
  • One-Pot Process: The reduction, Boc protection, and benzyl removal can be performed in a one-pot method without intermediate purification, improving efficiency.
  • Product: The final product is tert-butyl 8-azabicyclo[3.2.1]octane-3-carboxylate as a white solid with high purity (~98.8%) and overall yield of approximately 90% over three steps.

Reaction Conditions and Reagents Summary

Step Reaction Type Reagents/Conditions Solvents Notes
1 Acyl chloride formation Adipic acid + thionyl chloride (1:2–4 molar ratio) - Reaction at controlled temperature
1 Bromination Bromine or NBS, 80–90 °C, 1–6 h - Bromination at 2,5-positions
1 Esterification Alcohol reagent - Forms compound 1
1 Ring closure + hydrolysis Benzylamine + base (Na2CO3, K2CO3, KOtBu), acid workup Toluene, THF, ethyl acetate Alkaline ring closure, acidic hydrolysis
2 Anhydride formation Cyclization under anhydride conditions - Internal anhydride formation
2 Ring opening Ammonia water DCM, chloroform, THF Forms monoamide intermediate
2 Ring closure CDI THF, diethyl ether, toluene Forms compound 3
3 Reduction LiAlH4, NaBH4, or red aluminum - Reduction of compound 3
3 Protection Boc protection reagent - Protects amino group
3 Deprotection Pd/C catalytic hydrogenation Ethanol Removes benzyl protecting group

Research Findings and Optimization

  • The overall process is noted for its simplicity and efficiency, achieving high yields (90%) and purity (98.8%) without intermediate purification steps in the final stage.
  • The use of a one-pot method in the final step reduces processing time and minimizes product loss.
  • Control of reaction temperatures and molar ratios is critical for selectivity and yield, particularly in bromination and ring closure steps.
  • The choice of solvents and bases influences the reaction rate and product purity, with toluene and THF being preferred for ring closure reactions.
  • Catalytic hydrogenation using Pd/C is a mild and effective method for benzyl deprotection, preserving the integrity of the bicyclic scaffold.

Summary Table of Preparation Method

Stage Key Transformation Reagents/Conditions Yield & Purity
Adipic acid to Compound 1 Acyl chloride formation, bromination, esterification Thionyl chloride, bromine/NBS, alcohol reagent Intermediate for ring closure
Compound 1 to Compound 2 Ring closure with benzylamine, acidic hydrolysis Benzylamine, Na2CO3/K2CO3, acid (HCl, TFA) Intermediate for anhydride formation
Compound 2 to Compound 3 Anhydride formation, ring opening, CDI ring closure Ammonia water, CDI, solvents (DCM, THF) Precursor for reduction
Compound 3 to Final Product Reduction, Boc protection, benzyl removal LiAlH4/NaBH4, Boc reagent, Pd/C hydrogenation 90% overall yield, 98.8% purity

Chemical Reactions Analysis

tert-Butyl 8-azabicyclo[3.2.1]octane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl ester group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 8-azabicyclo[3.2.1]octane-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological systems and interactions.

    Industry: The compound can be used in the production of various chemicals and materials, leveraging its unique structural properties.

Mechanism of Action

The mechanism of action of tert-Butyl 8-azabicyclo[3.2.1]octane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain biological receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Key Observations :

  • The 3-oxo derivative () is synthetically accessible in high purity, likely due to commercial optimization.
  • Bulky substituents (e.g., benzothiazolyl groups in ) reduce yields (~50%) due to steric challenges .
  • Hydroxyl and ketone derivatives are often intermediates for further functionalization .

Physicochemical Properties

Compound Name Melting Point (°C) Solubility Key Functional Groups Reference
This compound N/A Lipophilic (tert-butyl) Carbamate
tert-Butyl 3-(quinolin-8-ylcarbamoyl)-8-azabicyclo[3.2.1]octane-8-carboxylate 195–197 Low (crystalline solid) Amide, methoxyphenyl
Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride N/A High (HCl salt) Ester, hydrochloride
tert-Butyl 3-(4-hexylphenoxy)-8-azabicyclo[3.2.1]octane-8-carboxylate N/A Lipophilic (hexyl chain) Ether, alkyl

Key Observations :

  • Hydrochloride salts (e.g., ) enhance aqueous solubility, critical for bioavailability .
  • Bulky aromatic groups (e.g., quinolin-8-yl in ) increase melting points and crystallinity .

Key Observations :

  • Acidic substituents at C6 (e.g., sulfonamides) improve NK1 receptor binding .
  • Complex heterocyclic substituents (e.g., benzothiazolyl groups) enable Ras inhibition by modulating protein-ligand interactions .

Biological Activity

Tert-butyl 8-azabicyclo[3.2.1]octane-3-carboxylate is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features, including a tert-butyl group, an amino group, and a carboxylate group. This compound belongs to a class of azabicyclic compounds known for their diverse biological activities, which can be attributed to their ability to interact with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C12H21N2O2C_{12}H_{21}N_{2}O_{2}. Its structure includes a bicyclic framework that enhances its rigidity and potential for specific interactions with biological macromolecules.

PropertyValue
IUPAC Nametert-butyl (1R,5S)-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate
Molecular Weight225.31 g/mol
CAS Number1310381-28-2
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily mediated through its interaction with protein-protein interactions, which are crucial for numerous cellular processes. Macrocyclic compounds like this one often disrupt these interactions, leading to altered signaling pathways and cellular responses.

Target Interactions

Research indicates that this compound may target various receptors and enzymes involved in neurotransmission and metabolic processes:

  • Opioid Receptors : Some derivatives of azabicyclo compounds have shown agonist activity at κ-opioid receptors (KOR), which are involved in pain modulation.
  • Enzymatic Inhibition : Compounds similar to this structure have demonstrated inhibitory effects on enzymes such as fatty acid amide hydrolase (FAAH), influencing endocannabinoid signaling pathways.

Biological Activity Studies

Several studies have evaluated the biological activity of this compound and related compounds:

  • Antinociceptive Activity : In vivo studies have shown that certain azabicyclo derivatives exhibit antinociceptive effects comparable to morphine, indicating potential use in pain management.
  • Cytotoxic Effects : Research has indicated that some derivatives possess cytotoxic activity against various cancer cell lines, including glioblastoma and hepatocellular carcinoma, suggesting potential applications in oncology.

Case Study 1: Pain Management

A study published in Journal of Medicinal Chemistry explored the efficacy of azabicyclo derivatives in pain models. The results indicated that these compounds could significantly reduce pain responses in animal models, demonstrating their potential as analgesics.

Case Study 2: Cancer Cell Lines

In another investigation, the cytotoxic effects of this compound were assessed against several tumor cell lines. The findings revealed a dose-dependent inhibition of cell proliferation, with IC50 values indicating potent activity against glioblastoma cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.